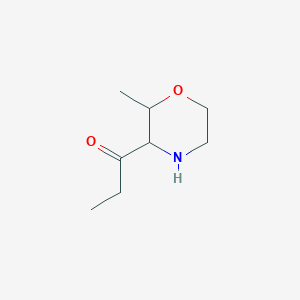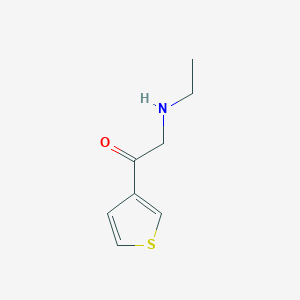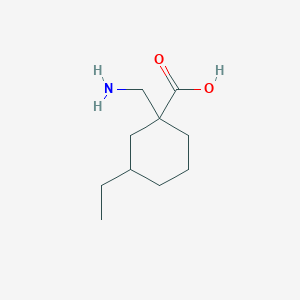
2-(Oxolan-3-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-3-yl)butanoic acid can be achieved through several methods. One common approach involves the reaction of butanoic acid with oxirane in the presence of a catalyst to form the oxolane ring. The reaction typically requires controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-(Oxolan-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The oxolane ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated hydrocarbons.
科学的研究の応用
2-(Oxolan-3-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving metabolic pathways and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Oxolan-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The oxolane ring can interact with enzymes and receptors, influencing various biochemical processes. The exact mechanism may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Butanoic acid: A simpler analog without the oxolane ring.
2-Oxobutanoic acid: A related compound with a keto group instead of the oxolane ring.
Tetrahydrofuran: A compound with a similar oxolane ring but without the butanoic acid moiety.
Uniqueness
2-(Oxolan-3-yl)butanoic acid is unique due to the presence of both the oxolane ring and the butanoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
1503397-99-6 |
|---|---|
分子式 |
C8H14O3 |
分子量 |
158.19 g/mol |
IUPAC名 |
2-(oxolan-3-yl)butanoic acid |
InChI |
InChI=1S/C8H14O3/c1-2-7(8(9)10)6-3-4-11-5-6/h6-7H,2-5H2,1H3,(H,9,10) |
InChIキー |
XVRKPIKYUDXWSN-UHFFFAOYSA-N |
正規SMILES |
CCC(C1CCOC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(Cyclopropylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13172323.png)
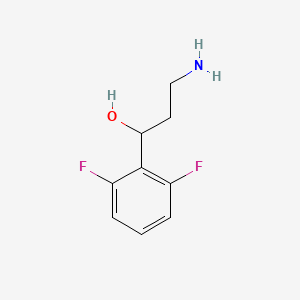
![Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13172335.png)
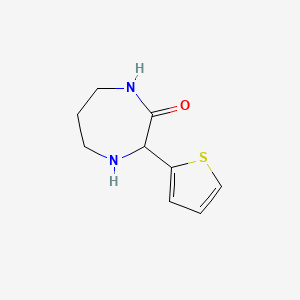

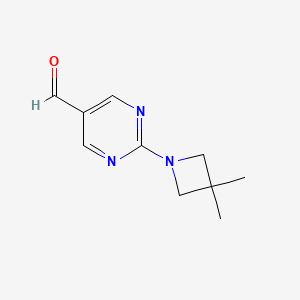

![Spiro[4.5]decane-1-sulfonyl chloride](/img/structure/B13172366.png)
![3-Chloro-N-[4-(difluoromethyl)phenyl]propanamide](/img/structure/B13172370.png)
![2-[2-(Bromomethyl)butyl]oxolane](/img/structure/B13172372.png)
